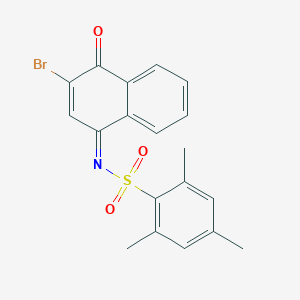![molecular formula C21H19NO5S2 B281299 Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as SMF-011, is a synthetic compound with potential therapeutic properties. It belongs to the class of naphthofuran carboxylates and has been studied extensively for its anti-inflammatory and anticancer activities.
Mécanisme D'action
The exact mechanism of action of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate exerts its therapeutic effects by targeting various signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of these pathways, thereby reducing the production of pro-inflammatory cytokines, inducing apoptosis, and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of various oncogenic proteins such as c-Myc and cyclin D1, thereby reducing the growth and proliferation of cancer cells. In inflammation, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In autoimmune disorders, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to suppress the activity of T cells and cytokines such as IFN-γ and IL-17, thereby reducing the severity of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various in vitro and in vivo studies, making it a potential therapeutic candidate. However, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate also has some limitations. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully understood. Further studies are needed to determine the optimal dosage and administration route for Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate.
Orientations Futures
For the study of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include clinical trials, investigation of its potential therapeutic applications in other diseases, elucidation of its mechanism of action, and development of novel analogs and derivatives.
Méthodes De Synthèse
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with thionyl chloride to form 2-methyl-5-chloronaphtho[1,2-b]furan-3-carboxylic acid. This intermediate is then reacted with 2-thiophenesulfonamide in the presence of triethylamine to yield Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. The final product is purified through recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has shown promising results by inhibiting the growth and proliferation of cancer cells through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of oncogenic proteins. In inflammation, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In autoimmune disorders, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to modulate the immune response by suppressing the activity of T cells and cytokines.
Propriétés
Formule moléculaire |
C21H19NO5S2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S2/c1-12(2)26-21(23)19-13(3)27-20-15-8-5-4-7-14(15)17(11-16(19)20)22-29(24,25)18-9-6-10-28-18/h4-12,22H,1-3H3 |
Clé InChI |
CULMPYASWKMZEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)